molecular formula C9H9NSe B14500096 Propanenitrile, 2-(phenylseleno)- CAS No. 64432-48-0

Propanenitrile, 2-(phenylseleno)-

Cat. No.: B14500096
CAS No.: 64432-48-0
M. Wt: 210.15 g/mol
InChI Key: FGDCCDUBTWTAGI-UHFFFAOYSA-N
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Description

Propanenitrile, 2-(phenylseleno)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propane chain, with a phenylseleno group (-SePh) attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 2-(phenylseleno)- can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium selenocyanate (KSeCN) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Another method involves the addition of phenylselenol to acrylonitrile, followed by oxidation to yield propanenitrile, 2-(phenylseleno)-. This reaction typically requires the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).

Industrial Production Methods

Industrial production of propanenitrile, 2-(phenylseleno)- may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Potassium selenocyanate (KSeCN), ethanol

Major Products Formed

    Oxidation: Selenoxide, selenone derivatives

    Reduction: Primary amines

    Substitution: Various substituted nitriles

Scientific Research Applications

Propanenitrile, 2-(phenylseleno)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 2-(phenylseleno)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the phenylseleno group.

    Phenylacetonitrile: Contains a phenyl group attached to the carbon adjacent to the nitrile group.

    Benzonitrile: Contains a nitrile group directly attached to a benzene ring.

Uniqueness

Propanenitrile, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other nitriles. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64432-48-0

Molecular Formula

C9H9NSe

Molecular Weight

210.15 g/mol

IUPAC Name

2-phenylselanylpropanenitrile

InChI

InChI=1S/C9H9NSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

FGDCCDUBTWTAGI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)[Se]C1=CC=CC=C1

Origin of Product

United States

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